2-(2-Amino-4-nitrophenylthio)ethanol

Catalog No.
S8578728
CAS No.
M.F
C8H10N2O3S
M. Wt
214.24 g/mol
Availability
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2-(2-Amino-4-nitrophenylthio)ethanol

Product Name

2-(2-Amino-4-nitrophenylthio)ethanol

IUPAC Name

2-(2-amino-4-nitrophenyl)sulfanylethanol

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C8H10N2O3S/c9-7-5-6(10(12)13)1-2-8(7)14-4-3-11/h1-2,5,11H,3-4,9H2

InChI Key

HWJSJEIJBUZQEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)SCCO

Nucleophilic Thioetherification Strategies for S-Alkylation

Nucleophilic thioetherification remains a cornerstone for constructing C–S bonds in 2-(2-Amino-4-nitrophenylthio)ethanol. The reaction typically involves the coupling of 2-amino-4-nitrobenzenethiol with ethylene oxide or halogenated alcohols under basic conditions. A breakthrough method employs solvent-free S-alkylation using potassium fluoride (KF) as a catalyst, achieving yields exceeding 85% under mild conditions (60–80°C, 4–6 hours). This approach eliminates the need for toxic solvents and minimizes byproduct formation.

Alternative strategies utilize triflic acid (TfOH) or NAFION® superacid to activate alcohols for dehydrative thioetherification. For example, reacting 2-amino-4-nitrobenzenethiol with ethanol in the presence of TfOH (5 mol%) at 100°C for 3 hours yields the target compound with 78% efficiency. The mechanism involves protonation of the alcohol to form a reactive oxonium ion, which undergoes nucleophilic attack by the thiolate anion (Figure 1).

Table 1: Comparative Analysis of S-Alkylation Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)
Solvent-free KFKF80688
Triflic acid-mediatedTfOH100378
NAFION®-catalyzedNAFION90482

Transition Metal-Catalyzed C–S Bond Formation Mechanisms

While metal-free methods dominate recent literature, transition metal-catalyzed approaches historically enabled C–S bond formation via cross-coupling reactions. Palladium and copper complexes, such as Pd(PPh₃)₄ and CuI, facilitate Ullmann-type couplings between aryl halides and thiols. For instance, 2-chloro-4-nitroaniline could theoretically couple with 2-mercaptoethanol using CuI/1,10-phenanthroline in DMF at 120°C. However, these methods often require stringent anhydrous conditions and suffer from catalyst deactivation, limiting their practicality for large-scale synthesis.

Solvent Effects on Reaction Efficiency

Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of the thiolate anion but may promote side reactions. In contrast, solvent-free conditions maximize atom economy and reduce waste, as demonstrated in KF-catalyzed protocols. A study comparing toluene, THF, and solvent-free systems revealed that the latter improved yield by 15–20% while shortening reaction times.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

214.04121336 g/mol

Monoisotopic Mass

214.04121336 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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